molecular formula C30H31N3O3S B2957393 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-51-4

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2957393
CAS No.: 1113138-51-4
M. Wt: 513.66
InChI Key: PXEJBLGGVXKGCD-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative with a unique substitution pattern. Key structural features include:

  • A 3,4-dihydroquinazoline-4-one core, which is a privileged scaffold in medicinal chemistry due to its bioactivity in kinase inhibition and anticancer applications.
  • A sulfanyl linker at position 2, connected to a 2,4-dimethylphenyl ketone group.
  • A 4-methylbenzyl substituent at position 2.
  • A carboxamide group at position 7, modified with an isopropylamine moiety.

This compound’s design likely targets enzymes or receptors where quinazoline derivatives exhibit affinity, such as tyrosine kinases or topoisomerases .

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3S/c1-18(2)31-28(35)23-11-13-25-26(15-23)32-30(33(29(25)36)16-22-9-6-19(3)7-10-22)37-17-27(34)24-12-8-20(4)14-21(24)5/h6-15,18H,16-17H2,1-5H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEJBLGGVXKGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple stepsCommon reagents used in these reactions include anhydrous aluminum chloride, lutidine, and TBTU as a coupling reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Quinazoline Derivatives
Compound Name / ID Core Structure Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound 3,4-dihydroquinazoline-4-one 2-(2,4-dimethylphenyl)-2-oxoethylsulfanyl 4-methylbenzyl N-isopropyl carboxamide Sulfanyl, ketone, carboxamide
Compound 13a () Coupled cyanoacetanilide 2-(4-methylphenyl)hydrazinylidene N/A Sulfamoylphenyl Hydrazine, sulfonamide
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide () 3,4-dihydroquinazoline-4-one 3-allyl-sulfanyl N/A 4-chloro-2-methylphenyl acetamide Allyl, chloro, acetamide
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide () Benzo[b][1,4]oxazin-3-one Methanesulfonamide 4-fluorophenyl N/A Sulfonamide, fluorine

Key Observations :

  • The target compound’s sulfanyl-linked ketone at position 2 distinguishes it from analogs with simpler alkyl or aryl groups (e.g., ’s allyl-sulfanyl group). This may enhance hydrophobic interactions in binding pockets.
  • The carboxamide-isopropyl group at position 7 contrasts with sulfonamide () or hydrazine () moieties, altering hydrogen-bonding and solubility profiles .
Table 2: Predicted Properties and Bioactivity
Property / Compound Target Compound Compound 13a () ’s Compound ’s Compound
Molecular Weight ~509 g/mol (estimated) 357.38 g/mol ~400 g/mol (estimated) 364.39 g/mol
LogP (Lipophilicity) High (due to dimethylphenyl and benzyl groups) Moderate (polar sulfonamide) Moderate (chlorophenyl) Moderate (fluorophenyl)
Solubility Low (hydrophobic substituents) Moderate (polar groups) Low (chlorine) Moderate (sulfonamide)
Target Prediction (via SimilarityLab, ) Kinases (e.g., EGFR), topoisomerases Sulfonamide-sensitive targets (e.g., carbonic anhydrase) Chlorine-sensitive enzymes (e.g., proteases) Fluorine-optimized receptors (e.g., GPCRs)

Key Findings :

  • The target compound’s high lipophilicity (LogP) may limit aqueous solubility but enhance membrane permeability, a trade-off observed in kinase inhibitors like gefitinib .
  • SimilarityLab analysis () suggests its structural uniqueness reduces direct overlap with commercial analogs, necessitating bespoke SAR studies.
  • QSAR models () predict off-target risks due to the sulfanyl group, which is associated with cytochrome P450 interactions in related compounds .

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